molecular formula C44H45O4P B1409413 (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1706459-35-9

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1409413
CAS No.: 1706459-35-9
M. Wt: 668.8 g/mol
InChI Key: NRSGGSAWMSSHNM-UHFFFAOYSA-N
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Description

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is part of the BINOL (1,1’-bi-2-naphthol) family, which is known for its applications in asymmetric catalysis. The presence of bulky diisopropylphenyl groups enhances its steric properties, making it a valuable catalyst in various organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its role as a chiral Brønsted acid. The compound can donate a proton to a substrate, facilitating various chemical transformations. Its bulky diisopropylphenyl groups create a chiral environment, which is crucial for inducing asymmetry in the reactions it catalyzes .

Comparison with Similar Compounds

Properties

IUPAC Name

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGGSAWMSSHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
Reactant of Route 4
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
Reactant of Route 5
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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